3-Hydroxy Detomidine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

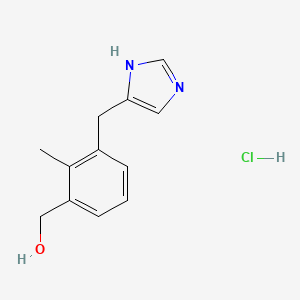

3-Hydroxy Detomidine Hydrochloride: is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol . It is a derivative of detomidine, which is an alpha-2 adrenoceptor agonist commonly used for sedation, analgesia, and muscle relaxation . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Detomidine Hydrochloride involves several steps. One common method includes the addition reaction of (2,3,3,5-dimethylphenyl) magnesium bromide with formaldehyde to produce an intermediate, which is then subjected to reduction in the presence of concentrated hydrochloric acid and isopropanol to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy Detomidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products:

Oxidation: Produces a ketone or aldehyde derivative.

Reduction: Produces a dehydroxylated compound.

Substitution: Produces various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmacological Properties

3-Hydroxy Detomidine acts as an α2-adrenergic agonist , which produces sedative and analgesic effects through the activation of α2 catecholamine receptors. This mechanism leads to a reduction in excitatory neurotransmitter production, resulting in sedation and analgesia. The pharmacokinetics of 3-Hydroxy Detomidine, including its metabolism and elimination from the body, have been studied extensively, revealing important insights into its clinical efficacy.

Clinical Applications

-

Sedation in Equines :

- 3-Hydroxy Detomidine is primarily utilized for sedation in horses during various procedures. It is effective in calming fractious animals and facilitating minor surgical interventions such as bronchoscopy and suturing of skin lacerations .

- A study demonstrated that intravenous administration of Detomidine resulted in moderate sedation in alpacas, indicating potential applications beyond equines .

- Analgesia :

- Combination Therapies :

Case Studies

- Equine Dental Procedures : In a clinical setting, 3-Hydroxy Detomidine was administered to horses undergoing extensive dental work. The results indicated a marked increase in pain threshold and reduced anxiety levels, allowing for smoother procedures .

- Cardiovascular Effects : A study evaluating the cardiovascular effects of detomidine showed that it induces bradycardia and affects cardiac dimensions during sedation. These findings are critical for understanding the safety profile of 3-Hydroxy Detomidine in horses with pre-existing cardiac conditions .

Table 1: Pharmacokinetic Parameters of 3-Hydroxy Detomidine

| Parameter | Value (Mean ± SD) |

|---|---|

| Clearance (ml/hr/kg) | 380 ± 86 |

| Terminal Half-life (hr) | 5.43 ± 0.44 |

| Urinary Detection Time (hr) | ≥35 |

Table 2: Clinical Applications of 3-Hydroxy Detomidine

| Application | Description |

|---|---|

| Sedation | Calming fractious horses during procedures |

| Analgesia | Pain relief during surgical interventions |

| Combination Therapy | Enhanced sedation when used with butorphanol |

Mécanisme D'action

3-Hydroxy Detomidine Hydrochloride exerts its effects by binding to alpha-2 adrenoceptors, which are G protein-coupled receptors. This binding inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation . The molecular targets include presynaptic alpha-2 adrenoceptors, and the pathways involved are primarily related to the inhibition of norepinephrine release .

Comparaison Avec Des Composés Similaires

Detomidine Hydrochloride: A closely related compound used for similar purposes but without the hydroxyl group.

Dexmedetomidine: Another alpha-2 adrenoceptor agonist with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: 3-Hydroxy Detomidine Hydrochloride is unique due to the presence of the hydroxyl group, which can influence its solubility, reactivity, and binding affinity to receptors. This makes it a valuable compound for studying the structure-activity relationship of alpha-2 adrenoceptor agonists .

Activité Biologique

3-Hydroxy Detomidine Hydrochloride is a potent alpha-2 adrenoceptor agonist primarily studied for its sedative, analgesic, and muscle-relaxing properties. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, mechanism of action, and comparative studies with related compounds.

Chemical Structure and Properties

Chemical Formula: C12H15ClN2O

Molecular Weight: 240.71 g/mol

CAS Number: 1346603-61-9

This compound is characterized by the presence of a hydroxyl group that differentiates it from its parent compound, Detomidine. This structural modification influences its pharmacological profile and receptor binding affinity.

This compound exerts its biological effects primarily through binding to alpha-2 adrenoceptors , which are G protein-coupled receptors located in the central nervous system. The binding inhibits norepinephrine release, leading to:

- Sedation : Induces a state of calm and drowsiness.

- Analgesia : Provides pain relief by modulating pain pathways.

- Muscle Relaxation : Reduces muscle tone and spasticity.

Pharmacokinetics

The pharmacokinetic profile of 3-Hydroxy Detomidine has been studied extensively, particularly in equine models. Key findings from recent studies include:

- Administration Routes : Effective via intravenous (IV) and intramuscular (IM) routes.

- Half-Life : Approximately 1-2 hours post-administration.

- Volume of Distribution (Vd) : Ranges from 0.69 L/kg to 1.89 L/kg, indicating extensive distribution in body tissues.

- Protein Binding : Approximately 85%, suggesting significant interaction with plasma proteins.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-Life | 1-2 hours |

| Volume of Distribution (Vd) | 0.69 - 1.89 L/kg |

| Protein Binding | ~85% |

Comparative Studies

Comparative studies have highlighted the unique properties of 3-Hydroxy Detomidine relative to other alpha-2 agonists like Detomidine and Dexmedetomidine.

Table 2: Comparison with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Detomidine | Alpha-2 adrenoceptor agonist | Parent compound, lacks hydroxyl group |

| Dexmedetomidine | Alpha-2 adrenoceptor agonist | Higher selectivity for alpha-2 receptors |

| 3-Hydroxy Detomidine | Alpha-2 adrenoceptor agonist | Hydroxyl group enhances solubility |

Case Studies

A study conducted involving eight horses assessed the pharmacokinetics of 3-Hydroxy Detomidine following IV and IM administration. The results indicated that the metabolite was detectable in plasma for up to 35 hours post-administration, demonstrating its prolonged activity compared to other sedatives.

Key Findings:

- Co-administration with butorphanol resulted in altered pharmacokinetics, showing a statistically significant reduction in clearance rates (p < 0.05).

- Urinary excretion profiles indicated that metabolites were present for extended periods, suggesting potential implications for drug testing in veterinary practice .

Propriétés

IUPAC Name |

[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQUAWVVRURKMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.